trans-4-Bromo-beta-nitrostyrene
Overview
Description
trans-4-Bromo-beta-nitrostyrene: is a halogenated hydrocarbon with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . It is a crystalline solid with a melting point of 148-150°C . This compound is known for its applications in organic synthesis, particularly as a Michael acceptor in various chemical reactions .
Mechanism of Action
Target of Action
It is known to act as a michael acceptor , which suggests that it could potentially interact with nucleophilic residues in biological targets.
Mode of Action
Trans-4-Bromo-beta-nitrostyrene may act as a Michael acceptor in biochemical reactions . Michael acceptors are compounds that can accept electrons from a nucleophile in a Michael addition reaction, a type of conjugate addition. This suggests that this compound could potentially interact with its targets by forming covalent bonds with nucleophilic residues.
Biochemical Pathways
Given its potential role as a michael acceptor , it could potentially affect a variety of biochemical pathways involving nucleophilic addition reactions.
Result of Action
Given its potential role as a Michael acceptor , it could potentially induce changes in the structure and function of its targets through the formation of covalent bonds with nucleophilic residues.
Action Environment
Factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity as a michael acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Michael Addition Reaction: trans-4-Bromo-beta-nitrostyrene can be synthesized through the Michael addition reaction, where it acts as a Michael acceptor.
Bromination of Beta-Nitrostyrene: Another method involves the bromination of beta-nitrostyrene, followed by partial dehydrohalogenation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-Bromo-beta-nitrostyrene undergoes substitution reactions where the bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The compound can also undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride for reduction reactions.
Oxidizing Agents: Various oxidizing agents for oxidation reactions.
Nucleophiles: Different nucleophiles for substitution reactions.
Major Products Formed:
Amines: Formed from the reduction of the nitro group.
Oxidized Products: Formed from oxidation reactions.
Substituted Products: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a Michael acceptor in the synthesis of various organic compounds.
Catalysis: Employed in organocatalytic asymmetric Michael addition reactions.
Biology and Medicine:
Protein Tyrosine Phosphatase Inhibitors: trans-4-Bromo-beta-nitrostyrene derivatives are studied as slow-binding inhibitors of protein tyrosine phosphatases, which are important in signal transduction processes.
Industry:
Dye Synthesis: Used in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
- trans-4-Methyl-beta-nitrostyrene
- trans-4-Methoxy-beta-nitrostyrene
- trans-4-Chloro-beta-nitrostyrene
- trans-3-Bromo-beta-nitrostyrene
Uniqueness: trans-4-Bromo-beta-nitrostyrene is unique due to its bromine substituent, which imparts distinct reactivity and properties compared to its analogs with different substituents. The bromine atom enhances the compound’s electrophilicity, making it a more effective Michael acceptor .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-71-9, 3156-37-4 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC121158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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